

Technical Guide: Spectroscopic Analysis of 5-bromo-3-iodo-1-tosyl-1H-indole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-iodo-1-tosyl-1H-indole

Cat. No.: B186663

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the spectroscopic characterization of **5-bromo-3-iodo-1-tosyl-1H-indole**. While specific experimental data for this compound is not readily available in the cited literature, this guide offers generalized experimental protocols and expected data formats based on the analysis of structurally similar indole derivatives.

Compound Information

Basic chemical information for **5-bromo-3-iodo-1-tosyl-1H-indole** is available from various chemical suppliers.

Property	Value	Reference
CAS Number	142688-28-6	[1][2]
Molecular Formula	C ₁₅ H ₁₁ BrINO ₂ S	[2]
Molecular Weight	476.13 g/mol	[2]
Synonyms	5-bromo-3-iodo-1-tosylindole	[2]

Spectroscopic Data (Hypothetical)

The following tables present the expected format for the spectroscopic data of **5-bromo-3-iodo-1-tosyl-1H-indole**. The values provided are placeholders and require experimental

verification.

Table 2.1: Hypothetical ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Value	s, d, t, q, m	Value	Value H	Aromatic/Alkyl H
Value	s, d, t, q, m	Value	Value H	Aromatic/Alkyl H
Value	s, d, t, q, m	Value	Value H	Aromatic/Alkyl H
2.38	s	-	3H	CH_3 (Tosyl)

Table 2.2: Hypothetical ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
Value	Aromatic/Alkyl C
Value	Aromatic/Alkyl C
Value	Aromatic/Alkyl C
21.8	CH_3 (Tosyl)

Table 2.3: Hypothetical IR Data

Wavenumber (cm^{-1})	Intensity	Assignment
Value	Strong, Medium, Weak	Functional Group Vibration
Value	Strong, Medium, Weak	Functional Group Vibration
1370-1350, 1170-1150	Strong	$\text{S}=\text{O}$ (Sulfonyl)
~ 1600	Medium	$\text{C}=\text{C}$ (Aromatic)

Table 2.4: Hypothetical HRMS Data

Ion	Calculated m/z	Found m/z
[M+H] ⁺	Value	Value
[M+Na] ⁺	Value	Value

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data, based on methodologies reported for similar indole derivatives.[\[3\]](#)[\[4\]](#)

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal resolution.[\[3\]](#)[\[4\]](#)
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the sample.
 - Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[\[3\]](#)[\[4\]](#) The choice of solvent may affect chemical shifts.[\[5\]](#)
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: Typically -2 to 12 ppm.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

- Spectral Width: Typically 0 to 220 ppm.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, as the ^{13}C nucleus is less sensitive.

3.2 Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation (Solid):
 - KBr Pellet Method:
 - Grind a small amount of the sample with anhydrous potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet.
 - Nujol Mull:
 - Grind the sample with a drop of Nujol (mineral oil) to create a paste.[\[6\]](#)
 - Spread the mull between two salt plates (e.g., NaCl or KBr).[\[6\]](#)
- Data Acquisition:
 - Record the spectrum typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Acquire a background spectrum of the empty sample holder (or salt plates with Nujol) to subtract from the sample spectrum.

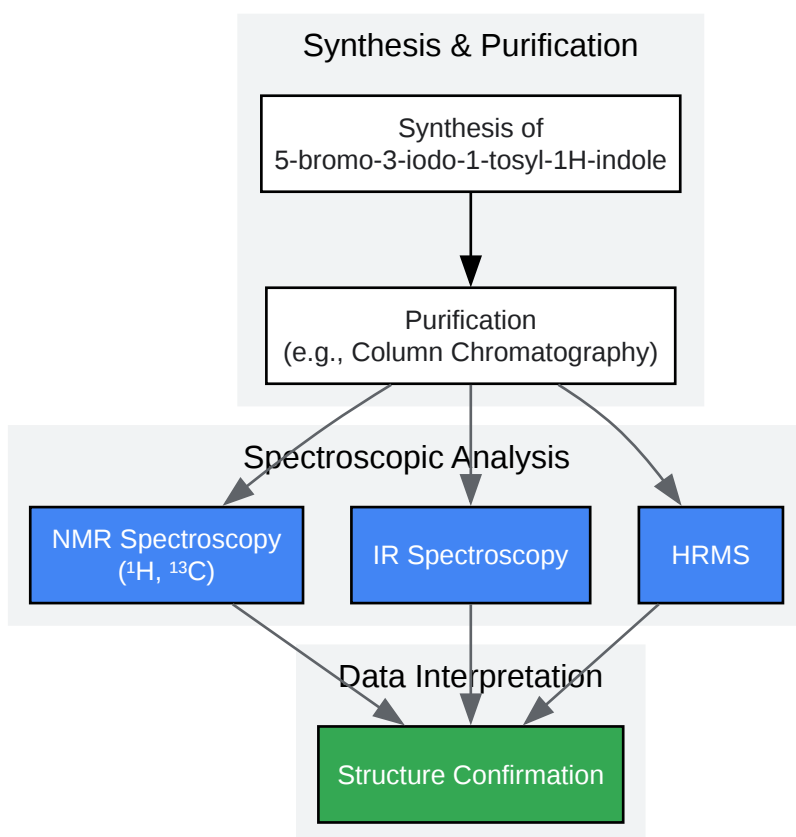
3.3 High-Resolution Mass Spectrometry (HRMS)

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
- Ionization Method: Electrospray ionization (ESI) is a common technique for this type of molecule.[\[3\]](#)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a suitable solvent like methanol or acetonitrile.
 - The solution is then directly infused into the mass spectrometer.
- Data Acquisition:
 - Acquire the spectrum in positive or negative ion mode. For this compound, positive ion mode ($[\text{M}+\text{H}]^+$, $[\text{M}+\text{Na}]^+$) is likely to be successful.
 - The high-resolution capability allows for the determination of the exact mass, which can be used to confirm the elemental composition.^[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like **5-bromo-3-iodo-1-tosyl-1H-indole**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]
- 2. chemscene.com [chemscene.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Determination of the collisionally activated dissociation of a substituted indole by orthogonal acceleration quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 5-bromo-3-iodo-1-tosyl-1H-indole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186663#spectroscopic-data-for-5-bromo-3-iodo-1-tosyl-1h-indole-nmr-ir-hrms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com